molecular formula C4H8ClN B7814780 But-3-ynylazanium;chloride

But-3-ynylazanium;chloride

Cat. No.: B7814780
M. Wt: 105.56 g/mol
InChI Key: PQEPCBUBKRUREA-UHFFFAOYSA-N
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Description

But-3-ynylazanium;chloride, also known as 3-butyn-1-amine hydrochloride, is an organic compound with the molecular formula C4H8ClN. It is a derivative of butyne, featuring an amine group attached to the third carbon of the butyne chain, and is commonly found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of But-3-ynylazanium;chloride typically involves the reaction of 3-butyn-1-amine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 3-butyn-1-amine.

    Reaction: The amine is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Hydrochloric Acid: Hydrochloric acid is added dropwise to the solution under controlled temperature conditions.

    Formation of Salt: The reaction mixture is stirred until the formation of the hydrochloride salt is complete.

    Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization if necessary.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: But-3-ynylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

    Reduction Reactions: Reduction of the triple bond can yield saturated or partially saturated amines.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

Scientific Research Applications

But-3-ynylazanium;chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of But-3-ynylazanium;chloride involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

    But-2-ynylazanium;chloride: Similar structure but with the amine group attached to the second carbon.

    But-1-ynylazanium;chloride: Amine group attached to the first carbon.

    Propargylamine hydrochloride: A simpler structure with the amine group directly attached to the alkyne.

Uniqueness: But-3-ynylazanium;chloride is unique due to the position of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to its isomers .

Properties

IUPAC Name

but-3-ynylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPCBUBKRUREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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